5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with bromine and a piperidine moiety linked via an ether bond The compound also contains a sulfonyl group attached to a fluorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps:
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Piperidine functionalization: The piperidine ring is synthesized separately and functionalized with a 4-fluorobenzyl group via nucleophilic substitution.
Sulfonylation: The piperidine derivative is then sulfonylated using sulfonyl chloride reagents.
Etherification: Finally, the functionalized piperidine is coupled with the brominated pyrimidine through an etherification reaction, typically using a base such as potassium carbonate in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the sulfonyl group.
Reduction: Reduction reactions may target the bromine substituent or the sulfonyl group, potentially converting them to less oxidized forms.
Substitution: The bromine atom on the pyrimidine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the compound with hydrogen replacing the bromine or sulfonyl groups.
Substitution: New compounds with various nucleophiles replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can be used as a building block for the synthesis of more complex molecules. Its reactive bromine atom allows for further functionalization through substitution reactions.
Biology
The compound may serve as a ligand in biological studies, particularly in the investigation of receptor-ligand interactions due to its piperidine and sulfonyl groups.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. The presence of the piperidine ring suggests possible activity as a central nervous system agent, while the sulfonyl group may impart anti-inflammatory properties.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique combination of its functional groups.
Mechanism of Action
The mechanism of action of 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The sulfonyl group could form hydrogen bonds with target proteins, while the piperidine ring might interact with hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-((1-(benzylsulfonyl)piperidin-3-yl)oxy)pyrimidine: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Bromo-2-((1-((4-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine: Contains a methyl group instead of a fluorine atom, potentially altering its electronic properties.
Uniqueness
The presence of the 4-fluorobenzyl group in 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine makes it unique compared to its analogs. The fluorine atom can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
5-bromo-2-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN3O3S/c17-13-8-19-16(20-9-13)24-15-2-1-7-21(10-15)25(22,23)11-12-3-5-14(18)6-4-12/h3-6,8-9,15H,1-2,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFOJOGOGNEAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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